molecular formula C13H16F3NO B1518684 N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine CAS No. 1019579-79-3

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Cat. No. B1518684
CAS RN: 1019579-79-3
M. Wt: 259.27 g/mol
InChI Key: PUWYTUBCPGKALJ-UHFFFAOYSA-N
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Description

“N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine” is a chemical compound with the molecular weight of 259.27 . It is also known by its IUPAC name "N-[2-(trifluoromethoxy)benzyl]cyclopentanamine" . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine” is "1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2" . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine” is a liquid at room temperature . Its molecular weight is 259.27 .

Scientific Research Applications

Radical Ring Opening and Formation of Oxygen Adducts

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, similar to other N-cyclopropyl-N-phenylamine derivatives, has been studied for its potential in radical ring opening under aerobic conditions, leading to the formation of novel products such as N-(1,2-dioxolan-3-yl)-N-phenylamine. This research highlights the compound's unique reactivity and potential use in studying heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).

Antimicrobial and Cytotoxic Activity

Research has explored the synthesis of novel derivatives of 1H-benzimidazole, which are closely related to N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, demonstrating their antimicrobial and cytotoxic activities. These studies are crucial for developing new pharmaceutical compounds with potential antibacterial properties (Noolvi et al., 2014).

Applications in Photochromism

The compound and its derivatives have been studied for their reversible photochromic reactions in the single-crystalline phase. This property is of particular interest for applications in the development of advanced materials with photoresponsive characteristics (Irie et al., 2000).

Potential in Synthesis and Characterization Studies

Research has also been conducted on the synthesis and characterization of similar compounds, providing insights into their structural and chemical properties. Such studies are vital for understanding the fundamental aspects of these chemicals and their potential applications in various fields (Kavanagh et al., 2013).

Contribution to Luminescent Materials

The compound's derivatives have been investigated for their luminescent properties, indicating potential use in developing new luminescent materials for various applications, including biological labeling (Lo et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYTUBCPGKALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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